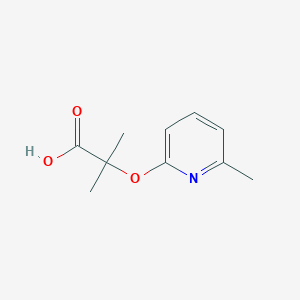
2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanoic acid, featuring a pyridine ring substituted with a methyl group and an ether linkage to the propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid typically involves the reaction of 2-methylpyridine with a suitable propanoic acid derivative. One common method is the esterification of 2-methylpyridine with 2-bromo-2-methylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
作用機序
The mechanism of action of 2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the molecular level.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(5-methylpyridin-2-yl)oxypropanoic acid
- 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
- 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
Uniqueness
2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
605680-63-5 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
2-methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7-5-4-6-8(11-7)14-10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13) |
InChIキー |
UUOFEUNPCWIZKP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)OC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















